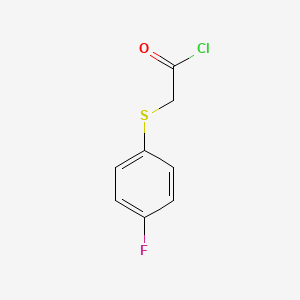

(4-Fluorophenylthio)acetyl chloride

Overview

Description

(4-Fluorophenylthio)acetyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 4-fluorobenzenesulfonyl chloride and 4-phenylthiobenzyl chloride are mentioned, which share some structural similarities. These compounds are characterized by the presence of a fluorine atom and a sulfur-containing group attached to a benzene ring, which can influence their reactivity and physical properties .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing (4-fluorophenylthio)acetyl chloride. For instance, 4-phenylthiobenzyl chloride is synthesized through a substitution reaction followed by reduction and chlorination, achieving a high overall yield and purity . This suggests that a similar approach could be employed for the synthesis of (4-fluorophenylthio)acetyl chloride, potentially involving the initial formation of a (4-fluorophenylthio)benzaldehyde intermediate.

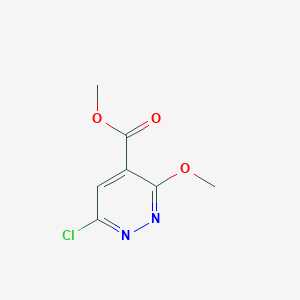

Molecular Structure Analysis

The molecular structure of (4-fluorophenylthio)acetyl chloride would likely exhibit strong electron-withdrawing effects due to the fluorine atom, similar to 4-fluorobenzenesulfonyl chloride . This could affect the reactivity of the acetyl chloride moiety, making it a potentially useful reagent in organic synthesis.

Chemical Reactions Analysis

While the specific chemical reactions of (4-fluorophenylthio)acetyl chloride are not detailed in the provided papers, the reactivity of acetyl chloride in general is well-documented. Acetyl chloride is a versatile reagent used in the synthesis of various organic compounds, including phosphonic acid derivatives . It can be inferred that (4-fluorophenylthio)acetyl chloride would also be reactive towards nucleophiles, given the presence of the acetyl chloride functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-fluorophenylthio)acetyl chloride can be extrapolated from related compounds. The presence of the fluorine atom is likely to increase the compound's stability and influence its boiling point and solubility . The sulfur-containing group may also contribute to the compound's overall polarity and reactivity. However, without specific data on (4-fluorophenylthio)acetyl chloride, these properties are speculative and based on the behavior of structurally similar compounds.

Scientific Research Applications

Synthesis of Aminoalkyl and Amino(aryl)methylphosphonic Acid Derivatives Acetyl chloride, including (4-Fluorophenylthio)acetyl chloride, is instrumental in synthesizing 1-aminoalkyl and amino(aryl)methylphosphonic acid derivatives. These compounds are vital in various chemical reactions, serving as key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).

Activation of Hydroxyl Groups in Polymer Carriers (4-Fluorophenylthio)acetyl chloride, due to the strong electron-withdrawing property of the fluoride atom, is effective in activating hydroxyl groups for the covalent attachment of biologicals to various solid supports. This activation facilitates the attachment of enzymes, antibodies, and other biologicals with excellent retention of biological function, suggesting potential applications in bioselective separation and therapeutics (Chang et al., 1992).

Pharmaceutical Intermediates Synthesis The compound has been used in the preparation of various pharmaceutical intermediates. For example, 4-phenylthiobenzyl chloride, synthesized using (4-Fluorophenylthio)acetyl chloride, has applications in the pharmaceutical industry (Zhang Zhen-xue, 2011).

Synthesis of Conducting Polymers The compound is used in the synthesis of conducting polymers, such as Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE). These polymers have applications in electrochromic devices, highlighting its significance in material science and electronics (Bingöl et al., 2005).

Synthesis of Fluorescent Reagents It's also used in synthesizing fluorescent reagents for analytical derivatization in chromatography. This application is crucial in enhancing the sensitivity and detection of analytes in various scientific and medical fields (Duh et al., 2003).

Development of Colorimetric and Fluorometric Probes Another significant application is in the synthesis of water-soluble conjugated polymers that function as colorimetric and fluorometric probes for metal ion detection, demonstrating its utility in environmental monitoring and analytical chemistry (Guo et al., 2013).

Functionalization of Cellulose Ionic liquids containing (4-Fluorophenylthio)acetyl chloride have been used in the functionalization of cellulose, showcasing its role in the field of polymer chemistry and material science (Heinze et al., 2005).

Safety and Hazards

“(4-Fluorophenylthio)acetyl chloride” is a hazardous substance. It can cause severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a cool place .

properties

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJIHFGMRMRRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)